

An In-depth Technical Guide on 3-Hydroxytetradecanedioyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-hydroxytetradecanedioyl-CoA*

Cat. No.: *B15599554*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytetradecanedioyl-CoA is a key intermediate in the alternative pathways of fatty acid metabolism, specifically emerging from the convergence of omega-oxidation and subsequent beta-oxidation of dicarboxylic acids. Its presence and concentration in biological systems can be indicative of metabolic flux and potential enzymatic deficiencies, making it a molecule of interest in metabolic research and the development of therapeutics for related disorders. This guide provides a comprehensive overview of the formation, degradation, and potential regulatory significance of **3-hydroxytetradecanedioyl-CoA**, supplemented with available quantitative data, experimental protocols, and pathway visualizations.

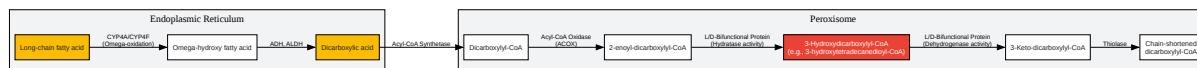
Metabolic Pathway of 3-Hydroxytetradecanedioyl-CoA

The metabolism of **3-hydroxytetradecanedioyl-CoA** is intricately linked to two major fatty acid oxidation pathways: omega-oxidation in the endoplasmic reticulum and beta-oxidation primarily within peroxisomes.

Formation of the Dicarboxylic Acid Precursor

Long-chain fatty acids can undergo omega (ω)-oxidation, an alternative to the more common beta-oxidation, particularly when beta-oxidation is impaired. This process occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group of the fatty acid. [1][2] The initial hydroxylation is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families.[1] Subsequent oxidations by alcohol and aldehyde dehydrogenases yield a dicarboxylic acid.[1] In the context of **3-hydroxytetradecanedioyl-CoA**, its precursor is tetradecanedioic acid.

3-Hydroxydicarboxylic acids, including the 14-carbon variant, are understood to originate from the omega-oxidation of 3-hydroxy fatty acids.[3] These 3-hydroxy fatty acids can be formed during incomplete mitochondrial beta-oxidation.


Peroxisomal Beta-Oxidation of Dicarboxylic Acids

Once formed, dicarboxylic acids are preferentially metabolized via beta-oxidation within peroxisomes.[2][4] This pathway involves a series of enzymatic reactions that shorten the dicarboxylic acid chain. **3-Hydroxytetradecanedioyl-CoA** is a specific intermediate in the beta-oxidation of tetradecanedioyl-CoA.

The key enzymes involved in the peroxisomal beta-oxidation of dicarboxylic acids are:

- Acyl-CoA Oxidase (ACOX): Catalyzes the first and rate-limiting step, introducing a double bond.[5][6]
- L-Bifunctional Protein (L-BP) and D-Bifunctional Protein (D-BP): These proteins exhibit enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[2][7]
- Peroxisomal Thiolase: Catalyzes the final step, cleaving the shortened acyl-CoA.[2]

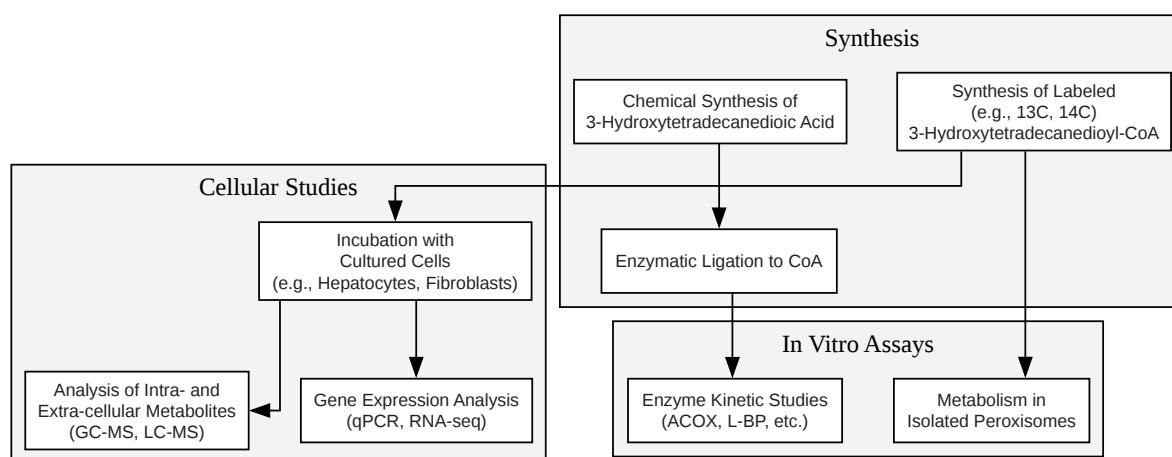
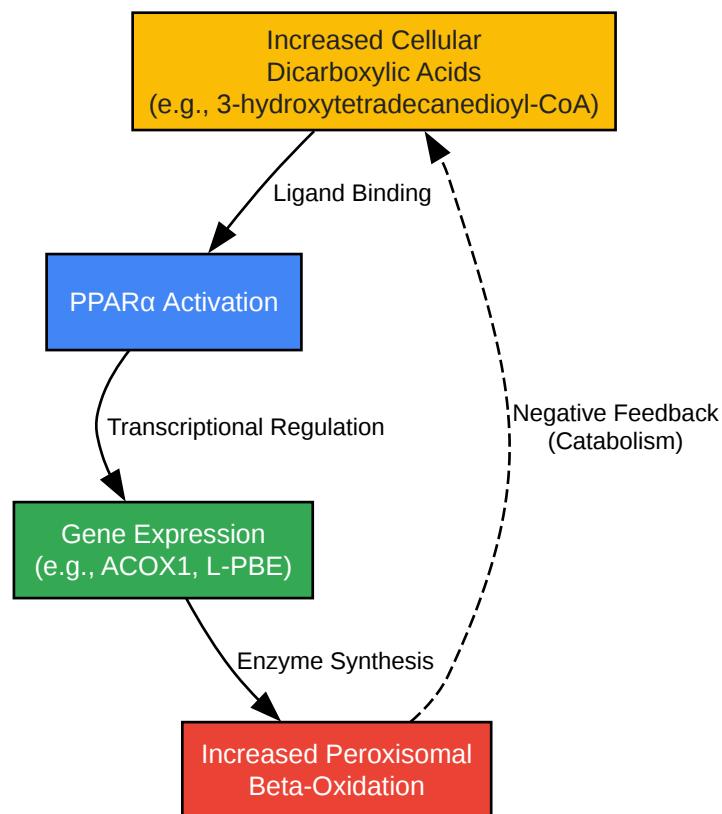
The pathway for the formation and degradation of **3-hydroxytetradecanedioyl-CoA** is visualized in the following diagram.

[Click to download full resolution via product page](#)**Fig. 1:** Metabolic pathway of **3-hydroxytetradecanedioyl-CoA**.

Quantitative Data

Quantitative kinetic data for the enzymes involved in the metabolism of **3-hydroxytetradecanedioyl-CoA** are crucial for understanding the efficiency and regulation of this pathway. While specific data for **3-hydroxytetradecanedioyl-CoA** are limited in the literature, data for related dicarboxylic acid substrates provide valuable insights.

Enzyme	Substrate	K _m (μM)	V _{max} (nmol/min/ mg protein)	Organism/T issue	Reference
Peroxisomal Fatty Acyl-CoA Oxidase	Dodecanedioyl-CoA (C12)	12	~150	Rat Liver	[3]
Peroxisomal Fatty Acyl-CoA Oxidase	Sebacic-CoA (C10)	18	~150	Rat Liver	[3]
Peroxisomal Fatty Acyl-CoA Oxidase	Suberic-CoA (C8)	25	~150	Rat Liver	[3]
Peroxisomal Fatty Acyl-CoA Oxidase	Adipic-CoA (C6)	40	~150	Rat Liver	[3]



Note: The V_{max} values were reported to be similar across the tested substrates, while the K_m increased with decreasing chain length, indicating a lower affinity for shorter dicarboxylic acids.

Potential Signaling and Regulatory Roles

While direct signaling roles for **3-hydroxytetradecanedioyl-CoA** have not been definitively established, emerging evidence suggests that fatty acid intermediates can act as signaling molecules.

Regulation by PPAR α

The expression of genes encoding for peroxisomal beta-oxidation enzymes is regulated by the peroxisome proliferator-activated receptor alpha (PPAR α).^{[8][9][10]} Long-chain fatty acids and their derivatives can act as ligands for PPAR α .^[11] An accumulation of dicarboxylic acids and their intermediates, including **3-hydroxytetradecanedioyl-CoA**, could potentially lead to the activation of PPAR α , thereby upregulating their own catabolism in a feedback loop.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Acyl-CoA oxidase - Creative Enzymes [creative-enzymes.com]
- 6. jmb.or.kr [jmb.or.kr]
- 7. Peroxisomal bifunctional protein deficiency revisited: resolution of its true enzymatic and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPAR α : An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of PPAR α Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of fatty acid binding proteins and long chain fatty acids in modulating nuclear receptors and gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on 3-Hydroxytetradecanediol-CoA in Fatty Acid Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599554#3-hydroxytetradecanediol-coa-in-fatty-acid-metabolism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com